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CRTH2-negative-control

Cat. No.: B10860466
M. Wt: 494.6 g/mol
InChI Key: BEMUNJONNGSREM-OAHLLOKOSA-N
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Description

Overview of CRTH2 as a G Protein-Coupled Receptor (GPCR)

CRTH2 is a member of the G protein-coupled receptor (GPCR) superfamily, a large and diverse group of transmembrane receptors that play a crucial role in cellular signaling. nih.govuniprot.org Structurally, CRTH2 possesses the characteristic seven-transmembrane helical domains typical of GPCRs. uniprot.org Unlike most other prostanoid receptors, CRTH2 is phylogenetically more closely related to chemotactic GPCRs, such as those for chemokines and leukotrienes. pnas.org This distinction hints at a unique mechanism of action. pnas.org

Upon activation by its ligand, CRTH2 primarily couples to Gαi proteins. plos.org This interaction initiates a signaling cascade that leads to various cellular responses, including chemotaxis, cytokine production, and inhibition of apoptosis in target immune cells. plos.org The signaling pathway of CRTH2 is a major driver in the onset and maintenance of type 2 inflammation. nih.govplos.org

Ligand Recognition and Binding: Prostaglandin (B15479496) D2 (PGD2) and its Metabolites

The primary endogenous ligand for CRTH2 is prostaglandin D2 (PGD2), a major pro-inflammatory mediator produced predominantly by activated mast cells. nih.gov PGD2 signaling through CRTH2 is a critical pathway in type 2 inflammation. nih.gov In addition to PGD2, its metabolite, 15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2), also acts as a ligand for CRTH2. aai.org

The mechanism of ligand recognition by CRTH2 is distinct from other prostanoid receptors. pnas.org Structural studies have revealed a unique "polar group in" binding mode for PGD2 derivatives within the CRTH2 binding pocket. pnas.orgnih.gov This contrasts with the "polar group out" mode observed in other prostanoid receptors like the EP3 receptor for PGE2. pnas.org The binding pocket of CRTH2 has a positively charged environment, and it is proposed that the negatively charged carboxylate group of PGD2 initially interacts with positively charged residues at a potential ligand entry port, facilitating its entry and binding deep within the pocket. nih.gova-star.edu.sgnih.gov This charge-facilitated binding process is a key feature of CRTH2's interaction with its ligands. a-star.edu.sgnih.gov

Mutagenesis studies have identified several key amino acid residues crucial for PGD2 binding and receptor activation. These include residues within the transmembrane domains and extracellular loops that contribute to the specific recognition and high-affinity binding of PGD2. drugbank.com

Interactive Table: Key Residues in CRTH2 Ligand Binding

ResidueLocationRole in Ligand Binding
His-106 Transmembrane Domain IIIPGD2 Binding Affinity drugbank.com
Arg-178 Extracellular Loop IIPGD2 Binding Affinity drugbank.com
Lys-209 Transmembrane Domain VPGD2 Binding Affinity drugbank.com
Tyr-261 Transmembrane Domain VIIndomethacin Binding Affinity drugbank.com
Glu-268 Transmembrane Domain VIPGD2 Binding Affinity and Ligand Selectivity drugbank.com

Historical Context of CRTH2 Research and its Biological Significance

The journey of CRTH2 research began with early investigations into the biological activities of PGD2. nih.gov While initially considered to have minimal biological relevance, subsequent studies in the 1970s revealed its pro-inflammatory actions. nih.gov A significant breakthrough occurred in 2001 with the discovery of a second major receptor for PGD2, which was named CRTH2. nih.gov This discovery opened up new avenues for understanding the complex and often contradictory effects of PGD2. nih.gov

CRTH2 is highly expressed on various immune cells central to type 2 allergic inflammation, including T-helper 2 (Th2) cells, eosinophils, basophils, and group 2 innate lymphoid cells (ILC2s). nih.govkarger.com The activation of CRTH2 on these cells induces their chemotaxis, leading to their accumulation at sites of inflammation. plos.orgwikipedia.org Furthermore, CRTH2 signaling enhances the production of type 2 cytokines such as IL-4, IL-5, and IL-13, which are key drivers of allergic responses. plos.orgkarger.com

The biological significance of the PGD2-CRTH2 axis is underscored by its involvement in a range of allergic diseases, including asthma and allergic rhinitis. pnas.orgnih.gov Research has shown a correlation between CRTH2 levels on circulating T cells and the severity of atopic dermatitis. oup.com The critical role of CRTH2 in orchestrating allergic inflammation has made it a promising therapeutic target, leading to the development of numerous CRTH2 antagonists. nih.govnih.govacs.orgresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H23FN2O6S2 B10860466 CRTH2-negative-control

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H23FN2O6S2

Molecular Weight

494.6 g/mol

IUPAC Name

2-[(7R)-7-[(4-fluorophenyl)sulfonyl-methylamino]-2-methylsulfonyl-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl]acetic acid

InChI

InChI=1S/C22H23FN2O6S2/c1-24(33(30,31)16-6-3-14(23)4-7-16)15-5-9-20-19(12-22(26)27)18-11-17(32(2,28)29)8-10-21(18)25(20)13-15/h3-4,6-8,10-11,15H,5,9,12-13H2,1-2H3,(H,26,27)/t15-/m1/s1

InChI Key

BEMUNJONNGSREM-OAHLLOKOSA-N

Isomeric SMILES

CN([C@@H]1CCC2=C(C3=C(N2C1)C=CC(=C3)S(=O)(=O)C)CC(=O)O)S(=O)(=O)C4=CC=C(C=C4)F

Canonical SMILES

CN(C1CCC2=C(C3=C(N2C1)C=CC(=C3)S(=O)(=O)C)CC(=O)O)S(=O)(=O)C4=CC=C(C=C4)F

Origin of Product

United States

Molecular and Cellular Biology of Crth2

Gene Expression and Transcriptional Regulation

The expression of the PTGDR2 gene, which encodes the CRTH2 protein, is a tightly regulated process influenced by specific transcription factors and genetic variations. maayanlab.cloudresearchgate.net This regulation dictates the cell types in which CRTH2 is present and can influence an individual's susceptibility to allergic diseases.

Transcriptional Control Mechanisms: GATA3 and NFAT1 Interactions

The transcription factor GATA3 is a master regulator of Th2 cell differentiation and is known to mediate the expression of CRTH2. researchgate.net This control is crucial for the characteristic expression of CRTH2 on Th2 lymphocytes. While the direct interaction of Nuclear Factor of Activated T-cells 1 (NFAT1) with the PTGDR2 gene promoter is less clearly defined, NFAT1 is a key transcription factor in T-cell activation and cytokine production, suggesting a potential indirect role in modulating CRTH2 expression within the context of an immune response.

Genetic Polymorphisms and their Influence on CRTH2 Expression

Single nucleotide polymorphisms (SNPs) within the CRTH2 gene have been associated with altered CRTH2 expression and an increased risk of allergic conditions such as asthma. researchgate.netnih.gov For instance, the rs533116 G > A polymorphism, located in an enhancer region of the CRTH2 gene, is linked to higher CRTH2 expression on circulating CD4+ T cells and eosinophils. nih.govfrontiersin.org Another study identified that the asthma-associated SNP rs7167 can affect CRTH2 expression by regulating the methylation level of a specific CpG site in peripheral blood mononuclear cells. karger.com However, the impact of some functional SNPs, such as 1544G→C and 1651G→A in the 3'-UTR of the CRTH2 gene, may vary across different ethnic populations, with studies showing associations in African American and Chinese populations but not in a Japanese population. karger.com

Differential mRNA Expression Across Cell Types and Tissues

CRTH2 mRNA has been detected in a wide array of human tissues, indicating a broader role for this receptor beyond the immune system. High levels of expression have been reported in the heart, brain, stomach, small intestine, liver, thymus, and placenta. plos.org Moderate expression is seen in the colon, uterus, pancreas, prostate, and peripheral blood leukocytes. plos.org The presence of CRTH2 mRNA in these tissues could be due to infiltrating leukocytes. plos.org

Protein Expression and Localization

The functional impact of CRTH2 is determined by its protein expression and localization on the surface of various cell types. It is prominently found on key effector cells of the type 2 immune response, but its presence has also been identified in several non-immune cell populations.

Cellular Distribution on Immune Cell Subsets

CRTH2 is a well-established surface marker for several immune cell subsets involved in allergic inflammation. dovepress.com Its expression is a defining characteristic of T helper 2 (Th2) cells, which orchestrate allergic responses. dovepress.comresearchgate.net Other key immune cells that express CRTH2 on their surface include eosinophils, basophils, and group 2 innate lymphoid cells (ILC2s). dovepress.comresearchgate.netkarger.com While mast cells, a major source of the CRTH2 ligand PGD2, also express CRTH2, it is primarily located intracellularly rather than on the cell surface. dovepress.complos.org This intracellular localization suggests a different functional role for CRTH2 in mast cells compared to other immune cells where it is expressed on the surface. plos.org

Table 1: CRTH2 Expression on Immune Cell Subsets

Cell Type Expression Level Localization Key Functions Mediated by CRTH2
Th2 Cells High Cell Surface Chemotaxis, Cytokine Production (IL-4, IL-5, IL-13) dovepress.complos.org
Eosinophils High Cell Surface Chemotaxis, Activation, Degranulation dovepress.comkarger.comfrontiersin.org
Basophils High Cell Surface Chemotaxis, Activation, Degranulation dovepress.complos.org
ILC2s High Cell Surface Chemotaxis, Cytokine Production dovepress.comkarger.comnih.gov
Mast Cells Detected Intracellular Function differs from surface-expressed CRTH2 dovepress.complos.org

Expression Patterns in Non-Immune Cells

Beyond the immune system, CRTH2 expression has been reported in a variety of non-immune cell types, suggesting its involvement in a wider range of physiological and pathological processes. researchgate.net CRTH2 mRNA has been identified in bronchial epithelial cells, osteoblasts, and chondrocytes. plos.org Furthermore, CRTH2 is expressed on airway smooth muscle and cells of the peripheral nervous system. nih.govfrontiersin.org Its presence has also been noted in keratinocytes. plos.org The functional consequences of CRTH2 activation in these non-immune cells are an active area of research.

Table 2: CRTH2 Expression in Non-Immune Cells

Cell/Tissue Type Evidence of Expression Potential Implication
Airway Smooth Muscle Protein Expression nih.govfrontiersin.org Regulation of airway contraction nih.gov
Epithelial Cells mRNA and Protein Expression dovepress.complos.org Contribution to airway inflammation dovepress.com
Peripheral Nervous System Protein Expression nih.govfrontiersin.org Modulation of neural signaling
Osteoblasts mRNA Expression plos.org Role in bone remodeling researchgate.net
Chondrocytes mRNA Expression plos.org Involvement in cartilage homeostasis researchgate.net
Keratinocytes mRNA Expression plos.org Participation in skin inflammation researchgate.net

Receptor Structure and Ligand Interaction Mechanisms

Structural Insights from Crystallography of Antagonist-Bound CRTH2

The three-dimensional structure of the human CRTH2 receptor has been elucidated through X-ray crystallography, providing critical insights into its function and interaction with ligands. To date, crystal structures have been solved for CRTH2 in complex with two different small-molecule antagonists, fevipiprant (B1672611) and CAY10471. nih.govnih.gov These structures were determined at resolutions of 2.80 Å and 2.74 Å, respectively. nih.govrcsb.org

A key feature revealed by these crystal structures is a semi-occluded ligand-binding pocket that is partially covered by a well-structured N-terminus. nih.govnih.gova-star.edu.sg This structural arrangement is distinct and suggests a specific mechanism for ligand entry and recognition. The crystallization was facilitated by engineering the receptor, which included the removal of the flexible C-terminal region and a mutation to remove a potential glycosylation site; these modifications did not significantly alter the ligand-binding properties of the receptor. nih.gov The antagonist-bound structures show the receptor in an inactive conformation, providing a molecular blueprint for understanding how these compounds block receptor signaling. nih.govpnas.org

Crystallographic Data for Antagonist-Bound CRTH2
LigandPDB IDResolution (Å)Key Structural Features
Fevipiprant6D282.80Semi-occluded pocket covered by N-terminus. nih.gov
CAY104716D272.74Distinct binding mode within the same pocket. nih.govrcsb.org

Ligand Binding Pocket Characterization and Interaction Modes

The crystal structures of antagonist-bound CRTH2 reveal that chemically diverse antagonists occupy a similar semi-occluded pocket but with distinct binding modes. nih.govcbs.dk The binding pocket itself has notable characteristics that inform the mechanism of ligand binding. A significant feature is a gradient of positive charge distribution within the pocket. nih.govnih.gov This electrostatic environment is proposed to facilitate the binding of the endogenous ligand PGD2, which contains a negatively charged carboxylate group, through electrostatic attraction. nih.govnih.gov

The carboxylate moiety is a critical pharmacophore for nearly all CRTH2 antagonists as well. nih.gov In the antagonist-bound structures, the ligands are oriented within this pocket, making specific interactions with various residues. For example, fevipiprant and CAY10471, despite their chemical differences, both position their acidic groups to interact with key basic residues in the pocket. nih.gov

Structural analysis also suggests a potential ligand entry port, distinct from the main binding cavity, which may allow lipids like PGD2 to access the binding site from the membrane bilayer. nih.govresearchgate.net A recent crystal structure of CRTH2 bound to a PGD2 derivative confirmed that the agonist occupies the same pocket as the antagonists. pnas.orgnih.gov This structure revealed a "polar group in" binding mode for the agonist, which contrasts with the "polar group out" mode seen in other prostanoid receptors, highlighting a unique lipid recognition mechanism for CRTH2. pnas.orgnih.gov

Molecular Dynamics and Conformational Changes in CRTH2 Activation

Molecular dynamics (MD) simulations have complemented structural data to explore the dynamic nature of CRTH2 activation. nih.gov These computational studies reveal that the transmembrane domains of CRTH2 remain relatively stable and consistent across the apo (unbound), agonist-bound, and antagonist-bound states. researchgate.netresearchgate.netmdpi.com

A key conformational change upon agonist binding appears to involve the intracellular helix 8. researchgate.netresearchgate.net MD simulations suggest that agonist binding induces a compaction of helix 8, a structural change that is thought to inhibit the recruitment of β-arrestin. researchgate.netmdpi.com However, some structural studies indicate that an agonist alone may not be sufficient to fully stabilize CRTH2 in a fully active conformation, suggesting a more complex activation mechanism that may require interaction with G proteins. nih.gov

Intracellular Signaling Pathways Mediated by Crth2 Activation

G Protein Coupling and Downstream Cascades (e.g., Gi/o Protein Signaling)

CRTH2 is a seven-transmembrane receptor that couples to the Gi/o family of heterotrimeric G proteins. rupress.orgbiolegend.com This coupling is a foundational step in its signaling mechanism. Functional studies have demonstrated that activation of CRTH2 by PGD2 leads to responses that are sensitive to pertussis toxin (PTX). nih.govplos.org PTX specifically ADP-ribosylates and inactivates G proteins of the Gi/o class, and the sensitivity of CRTH2 signaling to this toxin confirms its functional coupling to these inhibitory G proteins. rupress.orgnih.gov

Upon ligand binding, CRTH2 facilitates the exchange of GDP for GTP on the Gα subunit of the Gi/o protein, causing the dissociation of the Gαi/o subunit from the Gβγ dimer. nih.gov Both the Gαi/o subunit and the Gβγ dimer then act as signaling molecules, propagating the signal to downstream effectors. nih.govnottingham.ac.uk The Gαi/o subunit primarily inhibits adenylyl cyclase, while the Gβγ subunits can activate other enzymes like phospholipase C. nih.gov This initial G protein coupling event is the starting point for the cascade of intracellular events that define CRTH2's biological functions. rupress.org

Table 1: CRTH2 G Protein Coupling Characteristics

ReceptorCoupled G Protein FamilyKey EvidencePrimary Downstream Effect of Gα SubunitReference
CRTH2 (DP2)Gi/oPertussis Toxin (PTX) sensitivity of signaling pathways (e.g., Ca2+ mobilization, cAMP inhibition).Inhibition of adenylyl cyclase. rupress.orgnih.govplos.org

Second Messenger Modulation: Intracellular Calcium Flux and Cyclic AMP Inhibition

Following Gi/o protein activation, CRTH2 signaling profoundly modulates the levels of key intracellular second messengers. bmglabtech.com The most prominent effects are the inhibition of cyclic adenosine (B11128) monophosphate (cAMP) and the mobilization of intracellular calcium (Ca2+). dovepress.comnih.gov

Activation of the Gαi/o subunit leads to the inhibition of adenylyl cyclase, the enzyme responsible for synthesizing cAMP from ATP. nih.govplos.org This results in a decrease in intracellular cAMP levels. nih.govnih.gov This effect is opposite to that of the other PGD2 receptor, DP1, which couples to Gs proteins and stimulates cAMP production. researchgate.net

Concurrently, CRTH2 activation triggers a rapid and transient increase in the concentration of intracellular free calcium ([Ca2+]i). dovepress.comrupress.org This calcium mobilization is sensitive to pertussis toxin, indicating it is a Gi/o-dependent process. rupress.orgnih.gov The release of Gβγ subunits from the activated G protein is thought to activate phospholipase C, which in turn generates inositol (B14025) 1,4,5-trisphosphate (IP3). nih.govnih.gov IP3 then binds to its receptors on the endoplasmic reticulum, causing the release of stored calcium into the cytoplasm. bmglabtech.comnih.gov This influx is further supported by store-operated Ca2+ entry (SOCE). nih.gov This dual action on cAMP and calcium levels is a hallmark of CRTH2 signaling. plos.org

Table 2: Second Messenger Modulation by CRTH2 Activation

Second MessengerEffect of CRTH2 ActivationMediating G Protein SubunitMechanismReference
Cyclic AMP (cAMP)DecreaseGαi/oInhibition of adenylyl cyclase activity. nih.govplos.orgnih.gov
Intracellular Calcium (Ca2+)IncreaseGβγ (presumed)Activation of PLC, leading to IP3-mediated release from intracellular stores and SOCE. dovepress.comnih.govnih.gov

Activation of Kinase Pathways: Phospholipase C, PI3K, and p38 MAPK

The signals initiated by G protein activation and second messenger modulation are further transduced and amplified by several kinase pathways. Activation of CRTH2 stimulates signaling cascades involving Phospholipase C (PLC), Phosphoinositide 3-kinase (PI3K), and p38 Mitogen-Activated Protein Kinase (p38 MAPK). dovepress.com

Phospholipase C (PLC): As mentioned, PLC is a key enzyme activated downstream of CRTH2. It hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: IP3 and diacylglycerol (DAG). mdpi.com While IP3 mediates calcium release, DAG activates protein kinase C (PKC), another family of kinases involved in various cellular processes. mdpi.com The coupling of CRTH2 to PLC is mediated by the Gβγ subunits released from Gi/o proteins. nih.govnottingham.ac.uk

Phosphoinositide 3-kinase (PI3K): CRTH2 activation also engages the PI3K pathway. dovepress.com PI3K phosphorylates phosphoinositides in the plasma membrane, generating signaling lipids that recruit and activate downstream effectors, including the kinase Akt. This pathway is crucial for processes like cell survival, proliferation, and migration.

p38 Mitogen-Activated Protein Kinase (p38 MAPK): The p38 MAPK pathway is another important signaling route activated by CRTH2. dovepress.com MAPKs are a family of protein kinases that regulate a wide array of cellular activities, including inflammation, cell stress responses, and differentiation. nih.gov Activation of p38 MAPK is implicated in the inflammatory functions mediated by CRTH2.

Table 3: Key Kinase Pathways Activated by CRTH2

Kinase PathwayUpstream ActivatorKey Downstream EventsReference
Phospholipase C (PLC)Gβγ subunitsGenerates IP3 (Ca2+ release) and DAG (PKC activation). nih.govnottingham.ac.ukmdpi.com
Phosphoinositide 3-kinase (PI3K)G protein-dependentActivation of Akt and regulation of cell survival and migration. dovepress.com
p38 Mitogen-Activated Protein Kinase (p38 MAPK)Upstream kinase cascadeRegulation of inflammatory responses and gene expression. dovepress.comnih.gov

Distinct Signaling Profiles and Cellular Responses

The integration of these diverse signaling pathways allows CRTH2 to elicit specific and distinct cellular responses, which can vary depending on the cell type. plos.org A primary function mediated by these signals is chemotaxis, the directed migration of cells toward a chemical gradient. rupress.orgbiolegend.com In Th2 cells, eosinophils, and basophils, PGD2-dependent activation of CRTH2 and its associated Gi/o-mediated signaling pathways leads to cell migration to sites of allergic inflammation. rupress.orgoup.com

Beyond chemotaxis, these pathways regulate other critical effector functions. In Th2 cells, CRTH2 signaling promotes the production of type 2 cytokines such as IL-4, IL-5, and IL-13. dovepress.com In eosinophils and basophils, it can trigger degranulation and the release of inflammatory mediators. dovepress.com It is important to note that the expression and function of CRTH2 can differ between cell types; for instance, while it is expressed on the surface of Th2 cells, eosinophils, and basophils, it has been found intracellularly in human mast cells, where its function appears to be different. plos.org This differential expression and signaling capacity contribute to the multifaceted role of CRTH2 in orchestrating allergic responses. researchgate.net

Table 4: Cellular Responses to CRTH2 Activation

Cell TypePrimary Cellular ResponseUnderlying Signaling PathwayReference
Th2 LymphocytesChemotaxis, Cytokine production (IL-4, IL-5, IL-13).Gi/o-dependent signaling. dovepress.comrupress.org
EosinophilsChemotaxis, Activation, Degranulation.Gi/o-dependent signaling. dovepress.comrupress.org
BasophilsChemotaxis, Activation.Gi/o-dependent signaling. rupress.orgbiolegend.com
Human Mast CellsIntracellular Ca2+ mobilization without degranulation; distinct function due to intracellular localization.Gi/o-dependent signaling. plos.org

Functional Roles of Crth2 in Immunological and Physiological Processes

Regulation of Cell Migration and Chemotaxis

CRTH2 is a critical regulator of directed cell movement, a process known as chemotaxis. It is preferentially expressed on key effector cells of the type 2 immune response, and its activation by PGD2 initiates signaling pathways that guide these cells to sites of inflammation. nih.govfrontiersin.org

Research has unequivocally demonstrated that CRTH2 serves as a selective receptor for PGD2, mediating the migration of human T helper type 2 (Th2) cells, eosinophils, and basophils. nih.govrupress.orgdrugbank.com In response to PGD2, CRTH2 activation induces intracellular calcium mobilization and chemotaxis in these cell types in a manner dependent on Gαi-type G proteins. nih.govresearchgate.net This effect is specific to CRTH2, as the other PGD2 receptor, DP, does not mediate this migratory response. nih.govdrugbank.com The chemotactic pull of PGD2 via CRTH2 is a fundamental mechanism that concentrates these key allergic inflammatory cells at specific tissue locations. frontiersin.orgaai.orgnih.gov

By inducing the chemotaxis of Th2 cells, eosinophils, and basophils, CRTH2 is instrumental in their recruitment from the bloodstream into tissues during allergic reactions. frontiersin.orgnih.gov This accumulation of inflammatory cells is a hallmark of conditions like asthma and allergic rhinitis. nih.gov Studies have shown that PGD2, acting through CRTH2, orchestrates this recruitment process, leading to the characteristic cellular infiltrate seen in allergic inflammation. nih.govnih.gov For instance, the overexpression of CRTH2 in recurrent nasal polyps is associated with a greater accumulation of eosinophils in the tissue. frontiersin.org This highlights CRTH2's direct role in populating tissues with the primary cells that drive allergic pathology.

Modulation of Cytokine Production and Immune Polarization

Beyond its role in cell trafficking, CRTH2 significantly influences the functional activity of immune cells, particularly their production of signaling molecules called cytokines, which shape the nature of the immune response.

Activation of CRTH2 by its ligand PGD2 potently stimulates the release of a characteristic suite of type 2 cytokines, including Interleukin-4 (IL-4), Interleukin-5 (IL-5), and Interleukin-13 (IL-13). nih.govrupress.orgnih.gov This has been observed in various CRTH2-expressing cells, most notably Th2 cells and Group 2 Innate Lymphoid Cells (ILC2s). dovepress.comnih.gov PGD2 preferentially elicits the secretion of these proinflammatory cytokines in a dose-dependent manner through CRTH2. rupress.org For example, in mouse models of airway inflammation, the absence of CRTH2 leads to decreased levels of IL-4, IL-5, and IL-13 in the airways following allergen challenge. nih.gov This function establishes a positive feedback loop where an initial allergic trigger leads to PGD2 release, which then acts on CRTH2-bearing cells to produce more cytokines that perpetuate and amplify the type 2 inflammatory response. researchgate.net

CRTH2 is considered a reliable surface marker for human Th2 cells. nih.govresearchgate.net Its expression is associated with high levels of the master Th2 transcription factor, GATA-3. ashpublications.org The PGD2-CRTH2 pathway not only recruits Th2 cells but also enhances their effector functions. ashpublications.orgnih.gov Ligation of CRTH2 on Th2 cells can amplify their capacity to secrete cytokines. nih.gov Furthermore, CRTH2 expression is induced during Th2 cell differentiation, suggesting a role in the development and commitment of these cells to the Th2 lineage. nih.gov Disruption of CRTH2 has been shown to suppress Th2 activation, leading to reduced secretion of IL-4 and IL-13. rupress.org

Impact on Cellular Apoptosis and Survival

Apoptosis, or programmed cell death, is a crucial process for resolving inflammation by eliminating activated immune cells. CRTH2 signaling has been shown to interfere with this process, thereby prolonging the lifespan of inflammatory cells.

Activation of CRTH2 by PGD2 can inhibit apoptosis in human Th2 cells that have been deprived of survival signals like IL-2. nih.gov This anti-apoptotic effect is mediated through the activation of the phosphatidylinositol 3-kinase (PI3K) pathway. nih.gov By preventing the death of Th2 cells, eosinophils, and other inflammatory cells, CRTH2 signaling may impede the resolution of allergic inflammation, contributing to its chronicity. nih.govnih.govnih.gov Similarly, in neutrophils that have moved into the lung tissue, CRTH2 expression promotes cell survival, and its inhibition leads to increased apoptosis. biorxiv.orgbiorxiv.org

Interestingly, the role of CRTH2 in apoptosis can be cell-type specific. In cardiomyocytes experiencing endoplasmic reticulum (ER) stress, CRTH2 activation has a pro-apoptotic effect, promoting cell death through a calpain/caspase-12 signaling pathway. embopress.org This suggests a more complex role for CRTH2 in regulating cell fate depending on the cellular context and the nature of the stress stimulus.

Interactive Data Tables

Table 1: CRTH2 Expression and Chemotactic Response

Cell TypeCRTH2 ExpressionChemotactic Response to PGD2Reference
Th2 CellsHighPositive nih.govfrontiersin.orgaai.org
EosinophilsHighPositive nih.govaai.orgnih.gov
BasophilsHighPositive nih.govaai.orgnih.gov
ILC2sPositivePositive nih.govnih.gov
Th1 CellsNegativeNone researchgate.net

Table 2: Cytokines Modulated by CRTH2 Activation

CytokineEffect of CRTH2 ActivationProducing Cell TypesReference
IL-4Increased ProductionTh2 Cells, ILC2s rupress.orgnih.govdovepress.com
IL-5Increased ProductionTh2 Cells, ILC2s rupress.orgnih.govdovepress.com
IL-13Increased ProductionTh2 Cells, ILC2s rupress.orgnih.govdovepress.com
IFN-γDecreased ProductionILC2s nih.gov

Diverse Biological Functions Beyond Canonical Type 2 Immunity

The Chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as GPR44, is a G protein-coupled receptor for prostaglandin (B15479496) D2 (PGD2). novusbio.complos.org While traditionally associated with Type 2 immunity and allergic diseases like asthma, emerging research has revealed its involvement in a broader range of physiological and pathological processes. researchgate.netnih.gov CRTH2 is expressed on various immune cells, including Th2 cells, eosinophils, basophils, and innate lymphoid type 2 cells (ILC2s). nih.govtandfonline.comnih.gov Its activation triggers multiple signaling pathways that influence cell migration, activation, and cytokine release, extending its impact beyond allergic inflammation. nih.govtandfonline.com

Involvement in Neutrophil Homeostasis and Effector Function

While CRTH2 is a hallmark of Th2-driven inflammation, its role in neutrophil biology is complex and multifaceted. In murine models, CRTH2 is expressed on neutrophils and has been shown to be a critical regulator of their migration. nih.gov Studies have demonstrated that CRTH2 ligation can induce a potent neutrophilic infiltrate in the skin during contact hypersensitivity reactions. nih.govoup.com This suggests a direct role for the PGD2-CRTH2 axis in recruiting neutrophils to sites of inflammation. nih.gov

However, the function of CRTH2 in neutrophils appears to be context-dependent. In models of acute lung injury (ALI), CRTH2 expression is detected on neutrophils only after they have moved from the bloodstream into the lung tissue. biorxiv.orgbiorxiv.org In this setting, CRTH2 signaling can be both pro-inflammatory, by promoting neutrophil survival and reactive oxygen species (ROS) production, and anti-inflammatory. biorxiv.orgresearchgate.net The anti-inflammatory effect may be indirect, occurring through the promotion of IL-4, a cytokine known to suppress neutrophilic inflammation. biorxiv.orgbiorxiv.org

Further complicating the picture, research on polymicrobial sepsis has shown that mice lacking CRTH2 (CRTH2-/-) exhibit enhanced neutrophil accumulation at the site of infection and improved bacterial clearance, leading to increased survival. nih.gov This protective effect was linked to sustained expression of another chemokine receptor, CXCR2, on neutrophils, which is essential for their recruitment. nih.gov These findings suggest that in certain severe inflammatory states, CRTH2 signaling may impair an effective neutrophil response.

Table 1: Summary of CRTH2's Role in Neutrophil Function

Experimental Model Key Findings Implication Citations
Contact Hypersensitivity (murine) CRTH2 antagonism abrogated profuse neutrophilic infiltrate. CRTH2 directly promotes neutrophil recruitment to inflamed skin. nih.govoup.com
Acute Lung Injury (ALI, murine) CRTH2 is expressed on extravasated lung neutrophils and promotes cell survival. CRTH2 has a direct, pro-inflammatory survival role on neutrophils in the lung. biorxiv.orgbiorxiv.org
Polymicrobial Sepsis (murine) CRTH2 deficiency enhanced neutrophil recruitment and bacterial clearance. CRTH2 signaling can impair protective neutrophil responses in sepsis. nih.gov

Regulation of Epithelial Cell Dynamics (Migration, Mucin Production, Metaplasia)

CRTH2 is expressed on human bronchial epithelial cells, where its activation by PGD2 plays a significant role in airway remodeling, a key feature of chronic respiratory diseases like asthma. tandfonline.comnih.govle.ac.uk In vitro studies using primary human epithelial cells have shown that stimulating the CRTH2 pathway promotes several key processes:

Epithelial Cell Migration: Activation of CRTH2 can induce a notable increase in epithelial cell migration. le.ac.ukresearchgate.net This process is fundamental to wound healing and maintaining the integrity of the epithelial barrier.

Mucin Production: CRTH2 signaling has been shown to increase the number of MUC5AC-positive cells, indicating a role in mucus (mucin) production. le.ac.ukresearchgate.net Excessive mucus is a hallmark of diseases like asthma and chronic obstructive pulmonary disease (COPD).

Epithelial Metaplasia: The receptor's activation can drive epithelial differentiation toward a squamous metaplasia phenotype, a process where mucus-producing cells are replaced by squamous cells. le.ac.ukresearchgate.net Interestingly, some studies have observed that CRTH2 expression is decreased in areas of the epithelium that have undergone squamous metaplasia in severe asthma, suggesting a complex regulatory feedback loop. tandfonline.comnih.govle.ac.uk

These findings highlight that the PGD2-CRTH2 axis can directly influence epithelial cell behavior, contributing to the structural changes seen in chronic inflammatory airway diseases. le.ac.uk

Role in Intestinal Epithelial Responses

The influence of CRTH2 extends to the gastrointestinal tract, where it plays a regulatory role in the intestinal epithelial response to inflammation, particularly during parasitic infections. nih.govnih.gov Studies have shown that CRTH2 is expressed by various intestinal epithelial cells, including intestinal stem cells, goblet cells, and tuft cells. nih.govnih.govresearchgate.net

In the context of helminth infections, which trigger a strong Type 2 immune response, the PGD2-CRTH2 pathway appears to act as a negative regulator of the epithelial defense mechanisms. nih.govnih.gov Mice deficient in CRTH2 show enhanced clearance of worms, which is associated with increased goblet cell hyperplasia—an accumulation of mucus-producing goblet cells that helps expel the parasites. nih.govnih.govresearchgate.net

Further investigation using intestinal organoids (mini-guts grown in a lab) revealed that CRTH2 signaling counteracts the effects of Type 2 cytokines like IL-13. nih.govnih.gov While IL-13 typically promotes goblet cell accumulation and suppresses epithelial cell proliferation, the activation of CRTH2 can reverse these effects. nih.govnih.gov This suggests that the PGD2-CRTH2 pathway functions to temper the inflammatory response in the gut, potentially to prevent excessive inflammation and maintain the integrity of the epithelial barrier. nih.govnih.govcornell.edu

Table 2: CRTH2 Function in Epithelial Tissues

Tissue Cell Type Effect of CRTH2 Activation Pathophysiological Relevance Citations
Bronchial Epithelial Cells Promotes migration, mucin production, and squamous metaplasia. Airway remodeling in asthma and COPD. tandfonline.comnih.govle.ac.ukresearchgate.net

Potential Contributions to Renal and Central Nervous System Physiology

The expression and function of CRTH2 are not confined to classical immune and epithelial tissues. Evidence points toward its involvement in the physiology and pathology of the kidneys and the central nervous system (CNS).

Renal Physiology: In the kidney, the PGD2-CRTH2 signaling pathway has been implicated in the progression of renal fibrosis, a common final pathway for chronic kidney disease. nih.govoncotarget.com Studies using a model of kidney injury found that mice lacking CRTH2, or those treated with a CRTH2 antagonist, exhibited significantly less renal fibrosis and inflammation. researchgate.netnih.gov This protective effect was associated with a reduction in the infiltration of Th2 lymphocytes and decreased production of the pro-fibrotic cytokines IL-4 and IL-13. nih.govoncotarget.com These findings suggest that targeting CRTH2 could be a potential therapeutic strategy to slow the progression of chronic kidney disease. researchgate.netnih.gov

Central Nervous System Physiology: The role of CRTH2 in the CNS is an emerging area of research. CRTH2 has been found to be expressed on vascular pericytes in the microvasculature of the human brain. nih.govoup.comresearchgate.net Pericytes are cells that wrap around capillaries and are part of the blood-brain barrier. While the full function of CRTH2 on these cells is not yet clear, its presence suggests a potential role in regulating cerebral blood flow or neuroinflammation. nih.gov Furthermore, studies in mice have shown that central CRTH2 signaling can mediate emotional impairments associated with sickness behavior induced by inflammation. nih.govnih.gov Mice lacking CRTH2 did not display the same anxiety-like behaviors as wild-type mice in response to an inflammatory challenge, indicating a role for this receptor in the communication between the immune system and the brain. nih.gov

Methodological Approaches for Investigating Crth2 Function and Modulation

In Vitro Cellular Models for CRTH2 Research

In vitro models are indispensable for delineating the specific cellular and molecular mechanisms governed by CRTH2. These systems offer controlled environments to study receptor signaling, cell migration, and cytokine production.

Primary Human Cell Cultures (e.g., CD4+ T cells, Eosinophils, Basophils, Mast Cells, Amniocytes, Myocytes)

Primary human cells isolated directly from tissues or blood provide a physiologically relevant platform for studying CRTH2 in its native cellular context. CRTH2 is selectively expressed on key immune cells involved in type 2 inflammation.

CD4+ T cells: CRTH2 is a well-established marker for human Th2 cells, a subset of CD4+ T lymphocytes that orchestrates allergic inflammation. nih.govresearchgate.net Researchers isolate CD4+ T cells from peripheral blood and can further enrich for the CRTH2-expressing population using techniques like flow cytometry. These primary Th2 cells are used in chemotaxis assays to demonstrate their migration towards PGD2 and in cell culture systems to study the effect of CRTH2 activation on the production of type 2 cytokines like IL-4, IL-5, and IL-13. researchgate.net

Eosinophils and Basophils: These granulocytes are critical effector cells in allergic reactions and express high levels of CRTH2. researchgate.net Eosinophils and basophils purified from the blood of healthy or allergic donors are widely used to study CRTH2-mediated functions such as chemotaxis, degranulation, and the release of inflammatory mediators. bmj.com

Mast Cells: While mast cells are the primary producers of the CRTH2 ligand PGD2 upon allergic activation, their own expression of CRTH2 is less pronounced. frontiersin.org However, they are crucial components in co-culture systems designed to study the interaction between mast cells and CRTH2-bearing cells like T cells and eosinophils. For instance, supernatants from activated mast cells can be used to induce the migration of Th2 cells, a process that can be blocked by CRTH2 antagonists.

Amniocytes and Myocytes: The role of CRTH2 in non-immune cells has also been investigated. Studies exploring its potential role in inflammation-induced preterm labor examined CRTH2 expression in primary human amniocytes (from amniotic fluid) and myocytes (from uterine biopsies). While CRTH2 mRNA was detected in these cells, functional protein expression was found to be absent, indicating they are not viable models for studying CRTH2-mediated signaling. nih.govplos.org In contrast, other research has shown that CRTH2 is highly expressed in the heart and can promote endoplasmic reticulum stress-induced apoptosis in cardiomyocytes, suggesting a potential role in ischemic cardiomyopathy. nih.gov

Immortalized Cell Lines and Reporter Assays

To overcome the limitations of primary cells, such as finite lifespan and donor variability, researchers utilize immortalized cell lines. These cells can be genetically engineered to express CRTH2 and reporter genes, creating stable and reproducible systems for high-throughput screening and detailed signaling studies.

Human Embryonic Kidney 293 (HEK293) cells are a common choice due to their high transfection efficiency and lack of endogenous CRTH2 expression. nih.govcytion.com Scientists can introduce the human CRTH2 gene into HEK293 cells to create a stable cell line. These recombinant cells are then used to:

Characterize Receptor Pharmacology: Radioligand binding assays are performed to determine the affinity and specificity of various compounds (agonists and antagonists) for the CRTH2 receptor. nih.gov

Dissect Signaling Pathways: Since CRTH2 is coupled to Gαi/o proteins, its activation leads to a decrease in intracellular cyclic AMP (cAMP). nih.gov Assays measuring forskolin-stimulated cAMP levels are used to quantify the activity of CRTH2 agonists and antagonists. nih.gov

Develop Reporter Assays: Reporter gene assays provide a straightforward readout for receptor activation. In these systems, a reporter gene (e.g., luciferase or green fluorescent protein) is placed under the control of a promoter that is activated by a downstream signaling event. For CRTH2, this could involve a cAMP response element (CRE) linked to a luciferase gene, where receptor activation would lead to a measurable change in light output. youtube.com Such assays are ideal for screening large libraries of chemical compounds to identify novel CRTH2 modulators.

Cell Line TypeApplication in CRTH2 ResearchKey Findings/Purpose
HEK293 Recombinant expression of CRTH2Characterize ligand binding, study Gαi-mediated cAMP inhibition, high-throughput screening of antagonists.
Jurkat (T cell line) Study of CRTH2 in a T cell contextInvestigate signaling pathways related to T cell activation and cytokine production.
HL-60 / AML14.3D10 Endogenous expression (eosinophilic lines)Used as a model for CRTH2 function in eosinophils, including chemotaxis and activation studies.

Organoid Systems in Mechanistic Studies

Organoids are three-dimensional (3D) in vitro structures derived from stem cells that self-organize to mimic the architecture and function of a native organ. j-organoid.org Lung organoids, in particular, offer a sophisticated model to study respiratory diseases where CRTH2 is implicated, such as asthma. mdpi.com

These systems can recapitulate key features of the lung epithelium, including the presence of various cell types and the formation of a barrier. frontiersin.org While research specifically using organoids to study CRTH2 is still emerging, their potential is significant. They can be used to:

Model complex interactions between CRTH2-expressing immune cells (like eosinophils or Th2 cells) and the lung epithelium.

Investigate the impact of CRTH2 activation on epithelial barrier function, mucus production, and tissue remodeling in a more physiologically relevant 3D context.

Test the effects of CRTH2 antagonists on inflammatory processes within a human-derived lung tissue model. j-organoid.orgfrontiersin.org

In Vivo Preclinical Models and Genetic Manipulation

In vivo models are essential for understanding the integrated role of CRTH2 in the context of a whole organism and for evaluating the therapeutic potential of CRTH2-targeting drugs.

Murine Models of Allergic Inflammation and Tissue Injury

Mice are the most commonly used species for modeling human allergic diseases. These models typically involve sensitizing the animals to an allergen, followed by a later challenge to provoke an inflammatory response that mimics aspects of human asthma or allergic skin disease.

Common models include:

Ovalbumin (OVA)-Induced Airway Inflammation: Mice are sensitized with OVA and an adjuvant, then later challenged with aerosolized OVA to induce features of allergic asthma, including airway hyperresponsiveness (AHR), eosinophilic inflammation, and increased levels of type-2 cytokines. nih.gov

House Dust Mite (HDM) or Cockroach Allergen Models: These models use clinically relevant allergens to induce a Th2-driven inflammatory response in the lungs. nih.gov

In these models, researchers can administer CRTH2 antagonists to assess their ability to prevent or reverse disease features. Studies have shown that pharmacological blockade of CRTH2 can significantly reduce airway eosinophilia, mucus production, and AHR. nih.gov

Application of CRTH2 Gene-Deficient (Knockout) Animal Models

The development of CRTH2 gene-deficient (knockout, KO) mice has been a powerful tool for definitively establishing the receptor's role in disease pathogenesis. By comparing the response of CRTH2 KO mice to their wild-type (WT) counterparts in disease models, scientists can isolate the specific contributions of the CRTH2 pathway.

Key findings from studies using CRTH2 KO mice include:

Reduced Allergic Airway Inflammation: In models of allergic asthma, CRTH2 KO mice exhibit significantly reduced AHR, fewer eosinophils in the bronchoalveolar lavage fluid (BALF), and lower levels of IL-4, IL-5, and IL-13 compared to WT mice after allergen challenge. nih.gov

Ameliorated Skin Inflammation: In models of atopic dermatitis, CRTH2 deficiency leads to a reduction in skin inflammation and lower serum IgE levels.

Protection from Pulmonary Hypertension: Studies have shown that CRTH2 KO mice are protected from developing pulmonary hypertension in experimental models, a finding linked to the suppression of Th2 immune responses. nih.gov

Altered Innate Immune Cell Accumulation: CRTH2 has been shown to be critical for the accumulation of Group 2 Innate Lymphoid Cells (ILC2s), another important source of type 2 cytokines, in the lungs during inflammation. nih.gov

| Helminth-Induced Lung Inflammation | Reduced accumulation of Group 2 Innate Lymphoid Cells (ILC2s) in the lung. nih.gov | CRTH2 regulates the migration and accumulation of ILC2s in inflamed tissues. |

Use of Pharmacological Tools: Selective CRTH2 Agonists and Antagonists

The investigation of CRTH2 function heavily relies on pharmacological tools such as selective agonists and antagonists. Agonists, like Prostaglandin (B15479496) D2 (PGD2) and its metabolite 13,14-dihydro-15-keto PGD2 (DK-PGD2), activate the receptor to study its downstream signaling pathways. Conversely, antagonists, such as fevipiprant (B1672611), CAY10471, and ramatroban, block the receptor's activity, which is useful for elucidating its role in pathological processes like asthma and allergic rhinitis. nih.govbohrium.com

In this context, a "negative control" is a substance that is structurally similar to the active compound but is pharmacologically inactive. This could be an inactive enantiomer or a closely related analog that does not bind to CRTH2. The purpose of using such a control is to ensure that the observed biological effects are due to the specific interaction with the CRTH2 receptor and not to other properties of the chemical scaffold. In many studies, the vehicle—the solvent in which the agonist or antagonist is dissolved—serves as the primary negative control to account for any effects of the solvent on the experimental system.

Advanced Molecular and Cellular Analysis Techniques

Gene Expression Profiling (qRT-PCR, RNA-seq)

Gene expression profiling techniques, such as quantitative real-time polymerase chain reaction (qRT-PCR) and RNA sequencing (RNA-seq), are employed to understand how CRTH2 activation or inhibition affects cellular function at the transcriptional level. These methods can reveal upregulation or downregulation of genes involved in inflammation and immune responses. physiology.org

For these studies, negative controls are critical for accurate data interpretation. Typically, a "no template control" (NTC) is used in qRT-PCR to check for contamination, and a "minus reverse transcriptase control" (-RT) is used to detect genomic DNA contamination in RNA samples. bmj.com In the context of cellular experiments, the negative control would be cells that are untreated or treated with the vehicle to establish a baseline of gene expression. When a specific CRTH2-negative-control compound is available (e.g., an inactive analog), it would be used to treat cells to demonstrate that it does not induce the same changes in gene expression as the active CRTH2 modulator.

Control Type Purpose in qRT-PCR/RNA-seq Expected Outcome
Vehicle Control To measure the effect of the solvent on gene expression.No significant change in the expression of target genes compared to untreated cells.
Inactive Analog Control To confirm that observed gene expression changes are specific to CRTH2 modulation.No significant change in the expression of CRTH2-regulated genes.
No Template Control (NTC) To detect contamination in PCR reagents.No amplification of the target gene.
Minus RT Control To detect genomic DNA contamination in the RNA sample.No amplification of the target gene.

Protein Expression Analysis (Western Blotting, Immunohistochemistry, Flow Cytometry)

Techniques such as Western blotting, immunohistochemistry, and flow cytometry are used to analyze the expression and localization of the CRTH2 protein. researchgate.net Flow cytometry can identify and quantify cell populations that express CRTH2 on their surface, such as Th2 cells, eosinophils, and basophils. nih.gov Western blotting can determine the total amount of CRTH2 protein in a cell lysate, while immunohistochemistry can visualize the distribution of the receptor in tissue samples.

In these applications, negative controls are essential for validating the specificity of the antibodies used. An isotype control antibody, which has the same immunoglobulin class and concentration as the primary antibody but does not recognize the target protein, is a common negative control in flow cytometry and immunohistochemistry. nih.govmerckmillipore.com For Western blotting, a negative control could be a lysate from a cell line known not to express CRTH2. In experiments examining the effect of CRTH2 modulators on the expression of other proteins, a vehicle or an inactive analog would be used as a negative control treatment.

Technique Negative Control Purpose Expected Result
Flow Cytometry Isotype Control AntibodyTo control for non-specific binding of the antibody to the cell surface.Minimal to no fluorescent signal compared to the specific antibody.
Western Blotting Lysate from CRTH2-negative cellsTo confirm the specificity of the anti-CRTH2 antibody.No band at the expected molecular weight for CRTH2.
Immunohistochemistry No Primary Antibody / Isotype ControlTo control for non-specific binding of the secondary antibody or non-specific binding of the primary antibody.No staining in the tissue section.

Receptor Binding and Functional Assays (Calcium Mobilization, cAMP Assays, Chemotaxis Assays)

In these assays, a negative control compound would be one that does not bind to CRTH2 and therefore does not elicit a functional response. The vehicle serves as a fundamental negative control. An ideal pharmacological negative control would be a structurally similar but inactive molecule, which would be expected to show no binding affinity and no effect on calcium mobilization, cAMP levels, or cell migration.

Assay Negative Control Expected Finding
Receptor Binding Vehicle or Inactive AnalogNo displacement of the radiolabeled ligand from the CRTH2 receptor.
Calcium Mobilization Vehicle or Inactive AnalogNo increase in intracellular calcium levels.
cAMP Assay Vehicle or Inactive AnalogNo decrease in intracellular cAMP levels.
Chemotaxis Assay Vehicle or Inactive AnalogNo induction of cell migration.

Computational and Structural Biology Approaches

Computational modeling and structural biology provide valuable insights into the interaction between ligands and the CRTH2 receptor. nih.gov These approaches can help in the design of novel agonists and antagonists and in understanding the molecular basis of their activity.

In computational studies, a negative control can be a molecule that is predicted to have low or no binding affinity for the CRTH2 receptor. Docking simulations with such a molecule would be expected to show a poor binding score and unfavorable interactions with the receptor's binding pocket. For structural biology studies, such as X-ray crystallography, solving the structure of CRTH2 in its unbound (apo) state or in complex with an inactive compound could serve as a negative control to compare with the structures of the receptor bound to active ligands. nih.gov This comparison can reveal the conformational changes required for receptor activation. nih.gov

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the interaction between a ligand and a protein at the atomic level. In the context of CRTH2 research, these methods provide insights into the binding modes of potential antagonists and agonists, which is crucial for the rational design of new therapeutic agents. nih.gov

Molecular docking algorithms predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. nih.gov This is followed by molecular dynamics simulations, which provide a detailed view of the dynamic behavior of the protein-ligand complex over time, helping to refine the docking predictions and assess the stability of the interaction. nih.govfrontiersin.orgplos.org These simulations can reveal key amino acid residues involved in the binding, the nature of the intermolecular forces, and the conformational changes that occur upon ligand binding. mdpi.com

A typical workflow for these simulations involves:

Preparation of the receptor and ligand structures: This includes cleaning the protein structure and preparing the ligand in a suitable format. mdpi.com

Molecular docking: Running simulations to predict the binding pose of the ligand in the receptor's active site. mdpi.com

Molecular dynamics simulations: Performing simulations to evaluate the stability of the ligand-receptor complex. plos.orgmdpi.com This often involves energy minimization of the system, followed by simulations under controlled temperature and pressure (NPT ensemble). frontiersin.orgmdpi.com

Simulation StepPurposeKey Parameters/Software
Receptor and Ligand PreparationPrepare 3D structures for docking.AutoDockTools
Molecular DockingPredict ligand binding orientation and affinity.AutoDock Vina, Lamarckian Genetic Algorithm
Molecular Dynamics (MD) SimulationAssess the stability of the protein-ligand complex.GROMACS, AMBER force field
System Solvation and NeutralizationCreate a realistic environment for MD simulation.TIP3P water model, addition of ions (e.g., Na+, Cl-)
Energy MinimizationRemove steric clashes and relax the system.Steepest descent algorithm
Equilibration (NVT and NPT)Bring the system to the desired temperature and pressure.Berendsen or Parrinello-Rahman barostat
Production MD RunGenerate trajectories for analysis of complex dynamics.Long-range electrostatics calculated using Particle Mesh Ewald (PME)

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used in medicinal chemistry to correlate the biological activity of a series of compounds with their physicochemical properties and structural features. ulakbim.gov.tr For CRTH2, QSAR models are instrumental in predicting the antagonist activity of novel compounds and guiding the synthesis of more potent and selective inhibitors. nih.govchalcogen.roresearchgate.net

Various QSAR approaches have been applied to CRTH2 antagonists, including:

Comparative Molecular Field Analysis (CoMFA): This 3D-QSAR method generates a model by analyzing the steric and electrostatic fields of a set of aligned molecules. nih.govchalcogen.ro

Comparative Molecular Similarity Indices Analysis (CoMSIA): Similar to CoMFA, CoMSIA also considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties, providing a more comprehensive analysis. nih.gov

Hologram QSAR (HQSAR): A 2D-QSAR method that uses molecular holograms (fingerprints) to encode the structural information of molecules. nih.gov

4D-QSAR: This method extends 3D-QSAR by considering the conformational flexibility of the molecules. ulakbim.gov.tr

These studies have successfully generated robust models with high predictive ability, identifying key structural features that are important for the inhibitory potency of CRTH2 antagonists. nih.govnih.gov The generated contour maps from these analyses help visualize the regions where modifications to the molecular structure could lead to improved activity. nih.gov

QSAR MethodDescriptionKey Descriptors
CoMFA (Comparative Molecular Field Analysis)3D-QSAR method based on molecular fields. nih.govchalcogen.roSteric, Electrostatic
CoMSIA (Comparative Molecular Similarity Indices Analysis)3D-QSAR method with additional descriptors. nih.govSteric, Electrostatic, Hydrophobic, H-bond Donor, H-bond Acceptor
HQSAR (Hologram QSAR)2D-QSAR method using molecular fragments. nih.govFragment distinctions (e.g., bonds, connectivity)
4D-QSARConsiders conformational ensembles of molecules. ulakbim.gov.trElectron conformational-genetic algorithm derived pharmacophores

Bioinformatic Pathway and Gene Ontology Enrichment Analysis (e.g., KEGG, GO, IPA)

Bioinformatic tools are essential for analyzing large-scale genomic and proteomic data to understand the biological context of CRTH2 signaling. Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses are commonly used to identify the biological processes, molecular functions, and signaling pathways in which CRTH2 and its associated genes are involved. nih.govnih.govamegroups.orgfrontiersin.org

GO analysis provides a structured, species-independent vocabulary to describe the functions of genes and proteins, categorized into three domains:

Biological Process (BP): The larger biological programs accomplished by multiple molecular activities. amegroups.orgfrontiersin.org

Cellular Component (CC): The parts of a cell or its extracellular environment where a gene product is located. amegroups.orgfrontiersin.org

Molecular Function (MF): The elemental activities of a gene product at the molecular level. amegroups.orgfrontiersin.org

KEGG pathway analysis helps to identify the signaling pathways that are significantly enriched with differentially expressed genes, providing insights into the functional consequences of CRTH2 activation or inhibition. nih.govnih.govamegroups.org These analyses have been instrumental in linking CRTH2 to pathways involved in inflammation, immune responses, and cell migration. nih.gov

Control Strategies in CRTH2-Focused Experimental Design (Relevant to "Negative Control" Aspect)

Utilization of Isotype Control Antibodies in Flow Cytometry and Immunostaining

In techniques like flow cytometry and immunostaining, which are used to detect the expression of CRTH2 on cell surfaces, isotype controls are crucial for distinguishing specific antibody binding from non-specific background staining. bio-rad-antibodies.com An isotype control is an antibody that has the same immunoglobulin class (e.g., IgG2a) and fluorescent conjugate as the primary antibody but is raised against an antigen not present on the cells being analyzed. bio-rad-antibodies.comrndsystems.com

The use of an isotype control helps to:

Determine non-specific binding of the primary antibody to Fc receptors on cells like macrophages and B cells. bio-rad-antibodies.com

Ensure that the observed staining is due to specific antigen-antibody interaction. bio-rad-antibodies.com

Identify other sources of non-specific binding, such as the fluorophore itself. bio-rad-antibodies.com

For accurate results, the isotype control should match the host species, Ig subclass, and fluorophore of the primary anti-CRTH2 antibody and should be used at the same concentration. bio-rad-antibodies.com

Application of Vehicle Controls and Non-Specific Genetic Controls in In Vivo Studies

In vivo studies using animal models are critical for understanding the physiological role of CRTH2 and for evaluating the efficacy of potential therapeutic compounds. nih.gov In such studies, the use of appropriate controls is essential to ensure that any observed effects are due to the experimental intervention and not to other factors. nih.govnih.govuns.edu.arbiorxiv.org

A vehicle control is used in studies where a substance (the vehicle, e.g., saline or oil) is used to deliver the experimental compound. uns.edu.ar The vehicle control group receives the vehicle alone, administered in the same manner as the experimental group. uns.edu.ar This allows researchers to determine if the vehicle itself has any biological effects, thus isolating the effects of the compound of interest. uns.edu.ar

Non-specific genetic controls , such as littermate wild-type animals in studies involving genetically modified mice (e.g., CRTH2 knockout mice), are also essential. These controls account for genetic background effects and ensure that any phenotypic differences observed are a direct result of the specific genetic modification.

Employment of Reagent Controls (e.g., dH2O in PCR, No Plasmid DNA in Expression Systems)

In molecular biology techniques used to study CRTH2, such as the Polymerase Chain Reaction (PCR) for gene expression analysis, reagent controls are fundamental for ensuring the accuracy of the results.

A negative control in PCR, often referred to as a "no-template control" (NTC), consists of a PCR reaction where sterile, nuclease-free water (dH2O) is added instead of the DNA template. bento.bio This control is essential to detect any contamination of the PCR reagents with DNA that could lead to false-positive results. bento.bio

In protein expression systems, a "no plasmid DNA" control or a mock transfection with an empty vector is used to ensure that the expression of a protein is dependent on the presence of the specific plasmid carrying the CRTH2 gene. This helps to rule out any non-specific effects of the transfection reagents or endogenous expression of similar proteins.

Control TypeExperimental ContextPurposeExample
Isotype ControlFlow Cytometry, ImmunostainingAssess non-specific antibody binding. bio-rad-antibodies.comMouse IgG2a conjugated to APC as a control for an anti-CRTH2-APC antibody of the same isotype. rndsystems.com
Vehicle ControlIn Vivo compound administrationDetermine effects of the delivery substance. uns.edu.arAdministering saline to a control group of animals.
No-Template Control (NTC)Polymerase Chain Reaction (PCR)Detect reagent contamination. bento.bioUsing dH2O instead of DNA template in a PCR reaction.
Mock/Empty Vector ControlGene expression/transfection studiesAssess effects of the transfection process and non-specific plasmid effects.Transfecting cells with a plasmid that does not contain the CRTH2 gene.

Use of Specific Inhibitors for Other Pathways or General Apoptosis Inhibitors as Mechanistic Controls

In the investigation of Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2) signaling and function, the use of specific inhibitors for distinct signaling pathways or general apoptosis inhibitors serves as a critical methodological approach. These compounds are not used to target CRTH2 itself, but rather to act as mechanistic controls. Their purpose is to dissect the downstream pathways activated by CRTH2 stimulation or to confirm that an observed cellular outcome, such as cell death, is a specific consequence of a CRTH2-mediated pathway and not due to non-specific toxicity or a general, unrelated cellular process. This strategy is fundamental for attributing a specific molecular mechanism to the function of CRTH2.

Research has shown that CRTH2 activation can trigger various intracellular signaling cascades. To verify the involvement of these specific pathways, researchers employ targeted inhibitors. For example, CRTH2 signaling has been reported to involve the activation of phosphatidylinositol 3-kinase (PI3K) and p38 mitogen-activated kinase (p38 MAPK). dovepress.com In an experimental setting designed to confirm this, cells would be pre-treated with a specific inhibitor for PI3K or p38 MAPK before stimulation with a CRTH2 agonist. If the subsequent cellular response (e.g., cytokine release or migration) is diminished or abolished, it provides strong evidence that the pathway is indeed a downstream component of CRTH2 signaling.

Another specific example involves the regulation of CRTH2 expression itself. The transcription factor NFAT1 (Nuclear Factor of Activated T-cells 1) has been implicated in the downregulation of CRTH2. nih.gov To validate this mechanism, a peptide inhibitor of NFAT, such as VIVIT, can be utilized. nih.gov Studies using VIVIT have shown that inhibiting NFAT nuclear translocation leads to a recovery of CRTH2 expression, thereby confirming the regulatory role of the NFAT pathway. nih.gov

The role of CRTH2 in apoptosis presents another area where pathway-specific inhibitors are crucial for mechanistic clarity. Depending on the cell type and context, CRTH2 can either promote or inhibit apoptosis. nih.govnih.gov In studies of ischemic cardiomyopathy, CRTH2 activation was found to promote endoplasmic reticulum (ER) stress-induced cardiomyocyte apoptosis. nih.gov This effect was shown to be dependent on a specific cascade involving m-calpain and caspase-12. nih.gov To confirm this, researchers used a blockage of m-calpain, which effectively prevented the CRTH2-mediated apoptosis, thus mechanistically linking the CRTH2 receptor to this specific cell death pathway. nih.gov

Similarly, in human cardiomyocytes, the knockdown of caspase-4 (the human counterpart to murine caspase-12) was shown to alleviate CRTH2 activation-induced apoptosis. nih.gov In other cell types, such as osteoclasts, CRTH2 has been proposed to induce apoptosis through the intrinsic pathway, which is dependent on caspase-9 activity. nih.gov The use of a specific caspase-9 inhibitor in this context would serve as the appropriate mechanistic control to validate this observation. The application of such general or pathway-specific apoptosis inhibitors is essential to distinguish a specific, programmed cell death event from non-specific cytotoxicity that might be an artifact of experimental conditions.

The table below summarizes examples of how specific inhibitors are used as mechanistic controls in CRTH2 research.

Table 1: Application of Pathway Inhibitors as Mechanistic Controls in CRTH2 Research

Inhibitor Type Target Pathway/Molecule Experimental Purpose Finding
Pathway Inhibitor m-calpain To determine its role in CRTH2-mediated apoptosis in cardiomyocytes. Blockage prevented CRTH2-mediated apoptosis under ER stress. nih.gov
Pathway Inhibitor NFAT1 To confirm its role in regulating CRTH2 gene expression. Inhibition of NFAT coincided with recovery of CRTH2 expression. nih.gov
Apoptosis Inhibitor Caspase-4 (via knockdown) To validate the caspase-12-dependent pathway in human cardiomyocytes. Knockdown alleviated CRTH2-induced apoptosis. nih.gov

| Apoptosis Inhibitor | Caspase-9 | To investigate the mechanism of CRTH2-induced apoptosis in osteoclasts. | CRTH2-induced apoptosis was identified as being dependent on caspase-9 activity. nih.gov |

Mechanistic Insights into Crth2 Mediated Pathological Processes in Experimental Systems

CRTH2 in Allergic Airway Inflammation and Airway Hyperresponsiveness Models

The chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2) is a G protein-coupled receptor that plays a significant role in the pathogenesis of allergic diseases. biorxiv.org Its activation by its primary ligand, prostaglandin (B15479496) D2 (PGD2), mediates a cascade of pro-inflammatory events central to allergic airway inflammation. biorxiv.orgbiorxiv.org PGD2 is the main prostanoid released by activated mast cells following allergen exposure. biorxiv.orgnih.gov Experimental models of allergic airway inflammation have been crucial in elucidating the function of the PGD2-CRTH2 axis. biorxiv.org Studies using CRTH2 antagonists and CRTH2-deficient (knockout) mice have demonstrated that this receptor is pivotal in mediating airway hyperresponsiveness (AHR), a key feature of asthma. nih.govspringernature.com

In a mouse model of IgE- and mast cell-dependent airway inflammation, CRTH2 knockout (KO) mice exhibited significantly reduced AHR after ovalbumin (OVA) challenge compared to their wild-type (WT) counterparts. nih.govspringernature.com Similarly, the administration of a potent and specific CRTH2 antagonist was shown to ameliorate inflammation in both acute and subchronic cockroach allergen sensitization models. biorxiv.orgbiorxiv.org These findings collectively suggest that targeting the CRTH2 receptor is a relevant therapeutic strategy for allergic airway diseases. biorxiv.org The PGD2-CRTH2 signaling pathway is essential for the development of asthma-like responses, particularly in models where IgE and mast cells are prominent drivers of the pathology. nih.govspringernature.com

CRTH2 is a potent mediator of eosinophil trafficking and activation, which are hallmark features of allergic airway inflammation. mdpi.comresearchgate.net In vitro studies have established that CRTH2 activation induces chemotaxis of eosinophils. nih.govmdpi.com This function is translated into in vivo models of allergic asthma, where CRTH2 signaling promotes eosinophilia. mdpi.com The receptor mediates the mobilization of eosinophils from the bone marrow and their subsequent infiltration into the airways. mdpi.comnih.gov

In animal models, the administration of PGD2 or a selective CRTH2 agonist directly into the trachea induces eosinophil infiltration into the airways. mdpi.comresearchgate.net Conversely, the use of CRTH2 antagonists or genetic deletion of the receptor significantly reduces airway tissue eosinophilia. mdpi.com For instance, in a murine asthma model using a specific CRTH2 antagonist, a marked reduction in airway tissue eosinophilia was observed. mdpi.com Similarly, in a chronic asthma model with repeated ovalbumin exposure, CRTH2-deficient mice showed a significant decrease in the number of eosinophils in bronchoalveolar lavage (BAL) fluid compared to wild-type mice. However, in acute models of allergen exposure, the impact of CRTH2 deficiency on eosinophilic inflammation was less pronounced, suggesting its role is more critical in sustained, chronic inflammation. The dsRNA-induced enhancement of airway eosinophilia in asthmatic models was also shown to be dependent on the CRTH2 pathway. researchgate.net

Interactive Data Table: Effect of CRTH2 Modulation on Eosinophil Infiltration in Animal Models

Experimental Model Intervention Outcome on Eosinophil Infiltration Reference
Murine Asthma Model CRTH2 Antagonist (TM30089) Significantly reduced airway tissue eosinophilia mdpi.com
Chronic OVA Exposure CRTH2 Knockout Significantly reduced eosinophils in BAL fluid
Acute OVA Exposure CRTH2 Knockout Equivalent eosinophilic inflammation compared to WT
dsRNA-induced Asthma Exacerbation CRTH2 Knockout Abolished dsRNA-induced increase in eosinophil accumulation researchgate.net
Cry j 1-induced Pollinosis CRTH2 Knockout Significantly weaker nasal eosinophilia

The CRTH2 receptor is preferentially expressed on Th2 cells and plays a crucial role in modulating their function, including the production of key type-2 cytokines such as Interleukin-4 (IL-4), Interleukin-5 (IL-5), and Interleukin-13 (IL-13). nih.gov These cytokines are central to the pathophysiology of asthma, orchestrating IgE production, eosinophil recruitment and activation, and airway remodeling. nih.gov

Activation of CRTH2 on Th2 cells by PGD2 has been shown to induce the production of IL-4, IL-5, and IL-13 in a dose-dependent manner. nih.gov This provides a potent amplification loop for the Th2 inflammatory response. nih.gov Experimental studies using CRTH2 knockout mice have confirmed this role. In a model of allergic airway inflammation, CRTH2-deficient mice had lower levels of IL-4, IL-5, and IL-13 in their BAL fluid after allergen challenge compared to wild-type mice. nih.gov Furthermore, antagonizing the CRTH2 receptor leads to a broad reduction in genes associated with the Th2 proinflammatory response. biorxiv.org In mouse models of pulmonary hypertension, which share some pathological features with asthma, CRTH2 deficiency also resulted in suppressed Th2 activation and a dramatic inhibition of IL-4 and IL-13 secretion.

Interactive Data Table: Impact of CRTH2 Deficiency on Th2 Cytokine Levels

Experimental Model Intervention Measured Cytokines Findings Reference
IgE- and Mast Cell-Dependent Airway Inflammation CRTH2 Knockout IL-4, IL-5, IL-13 in BALF Lower levels compared to WT mice nih.gov
Cockroach Allergen-Induced Airway Inflammation CRTH2 Antagonist Proinflammatory cytokine mRNA and protein Reduced production biorxiv.org
Hypoxia + Ovalbumin-Induced Pulmonary Hypertension CRTH2 Knockout IL-4, IL-13 in serum and BALF Dramatically inhibited levels
Chronic Hypoxia + SU5416-Induced Pulmonary Hypertension CRTH2 Knockout IL-4, IL-5, IL-13 in serum and BALF Notably inhibited levels

Airway remodeling refers to the structural changes in the airways that occur in chronic asthma, including mucus cell hyperplasia and subepithelial fibrosis. Emerging evidence suggests that the PGD2/CRTH2 pathway may contribute to these processes.

In a murine asthma model, treatment with a selective CRTH2 antagonist, TM30089, was shown to reduce not only airway eosinophilia but also goblet cell hyperplasia, a key feature of mucus hypersecretion. biorxiv.org Another CRTH2 antagonist also demonstrated an ability to ameliorate airway remodeling by reducing airway epithelial thickening and mucus cell metaplasia in a cigarette-smoke-induced inflammation model. However, the role of CRTH2 in all aspects of airway remodeling is not uniformly established across all models. For instance, in one study using CRTH2 knockout mice, while eosinophilia and AHR were reduced, there were no significant differences in histological parameters like goblet cell hyperplasia or inflammatory cell infiltration compared to wild-type mice. nih.gov In a different chronic model, CRTH2 deficiency was associated with reduced eosinophilic inflammation but had no discernible effect on goblet cell hyperplasia or collagen deposition. These discrepancies suggest that the influence of CRTH2 on airway remodeling may depend on the specific model and the chronicity of the inflammatory response.

CRTH2 in Acute Lung Injury and Neutrophilic Inflammation Models

While CRTH2 is well-established in type 2 immunity, its function in neutrophilic inflammation and acute lung injury (ALI) is more complex and appears to be dual-natured. Several studies indicate a pro-neutrophilic role for CRTH2. For instance, pharmacologic blockade of CRTH2 reduced neutrophil recruitment to the lung in a lipopolysaccharide (LPS)-induced model of ALI and in murine smoking models. Activation of CRTH2 with a specific agonist was also shown to exacerbate neutrophilic inflammation during ALI.

CRTH2 is expressed on murine neutrophils, particularly after they have extravasated into the lung, and its activation directly influences their survival and function. In vitro studies have shown that genetic deletion of CRTH2 or its pharmacologic inhibition leads to increased apoptosis of neutrophils, indicating that CRTH2 signaling promotes neutrophil survival. This pro-survival effect is one mechanism by which CRTH2 can contribute to inflammation.

Activation of CRTH2 on neutrophils can also stimulate pro-inflammatory effector functions. For example, stimulation with a CRTH2-specific agonist was shown to induce the production of reactive oxygen species (ROS) in neutrophils that had extravasated into the lung. In vivo, despite the pro-survival effects seen in vitro, the absence of CRTH2 in knockout mice led to heightened neutrophil effector function during ALI. CRTH2-deficient mice exhibited elevated levels of neutrophil elastase activity in the BAL fluid. In a model of severe polymicrobial sepsis, CRTH2 knockout mice showed enhanced neutrophil accumulation in the peritoneum, which was associated with higher levels of the chemokine receptor CXCR2 on circulating neutrophils and improved survival. This suggests that in the context of sepsis, the absence of CRTH2 improves the migratory capacity of neutrophils to the site of infection. These findings highlight the context-dependent and multifaceted role of CRTH2 in modulating neutrophil behavior.

Interactive Data Table: Effects of CRTH2 on Neutrophil Function

Experimental Context Intervention Key Finding Implication Reference
In Vitro (Lung Neutrophils) Genetic deletion or pharmacologic inhibition Increased neutrophil apoptosis CRTH2 promotes neutrophil survival
In Vitro (Lung Neutrophils) CRTH2 agonist stimulation Increased Reactive Oxygen Species (ROS) production CRTH2 stimulates pro-inflammatory effector function
In Vivo (LPS-induced ALI) CRTH2 Knockout Elevated neutrophil elastase activity in BAL Heightened neutrophil effector function in the absence of CRTH2
In Vivo (Sepsis Model) CRTH2 Knockout Enhanced neutrophil accumulation in peritoneum; higher CXCR2 levels CRTH2 normally impairs neutrophil migration in sepsis

Recent research into the role of CRTH2 in acute lung injury has uncovered significant differential effects based on sex. In a murine model of lipopolysaccharide (LPS)-induced ALI, the consequences of CRTH2 deletion were notably sex-dependent. biorxiv.org

Specifically, CRTH2 deletion resulted in improved survival and attenuated weight loss only in male mice subjected to severe ALI. biorxiv.org In a mild ALI model, the protective effects on lung injury were also observed exclusively in male CRTH2 knockout mice. biorxiv.org In contrast, female CRTH2 knockout mice did not exhibit these improved outcomes, indicating that the protective phenotype conferred by CRTH2 deficiency in this context is specific to males. biorxiv.org While the underlying mechanisms for this sex-based difference are not fully elucidated, it highlights a critical variable in the study of CRTH2 function and suggests that hormonal or other sex-specific factors may interact with the CRTH2 signaling pathway to modulate inflammatory responses in the lung. biorxiv.org This finding is consistent with broader observations that there are often sex-specific differences in the pulmonary response in various animal models of experimental lung injury.

CRTH2 in Experimental Models of Skin Inflammation

The chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2) has been identified as a key player in the pathogenesis of allergic skin inflammation. nih.gov Its role has been extensively investigated in various murine models that replicate features of human atopic dermatitis (AD) and allergic contact hypersensitivity. oup.comnih.gov These experimental systems utilize CRTH2-deficient mice or specific CRTH2 antagonists to elucidate the receptor's contribution to inflammatory processes. nih.govnih.gov

In a mouse model of AD using repeated epicutaneous sensitization with ovalbumin (OVA), CRTH2 was shown to be essential for the development of acute allergic inflammation in the skin. nih.gov However, in chronically sensitized skin, CRTH2 did not appear to play a detectable role, suggesting that other chemotactic pathways, such as those involving CCL17/TARC and CCL11/eotaxin, may be more important in the chronic phase of allergic skin inflammation. nih.gov Studies using CRTH2-deficient mice in models of chronic contact hypersensitivity demonstrated a significant reduction in skin inflammatory responses and lower serum IgE levels compared to wild-type mice. researchgate.net

The use of small molecule CRTH2 antagonists has further clarified the receptor's role. In a fluorescein (B123965) isothiocyanate (FITC)-induced contact hypersensitivity model, which shares features with acute AD lesions, administration of a CRTH2 antagonist ("Compound A") effectively blocked edema formation and significantly reduced the inflammatory infiltrate. oup.comnih.gov Gene expression analysis in this model revealed that the antagonist downregulated a wide range of pro-inflammatory mediators. oup.com This blockade of CRTH2 appears to inhibit multiple inflammatory pathways. oup.com For instance, the antagonist reduced the local production of key pro-inflammatory cytokines at the site of inflammation. oup.comnih.gov Another study using the FITC model noted that a CRTH2 antagonist could completely abrogate the profuse dermal neutrophilic and eosinophilic infiltrate. oup.com

Activation of CRTH2 by its ligand, prostaglandin D2 (PGD2), or specific agonists induces the chemotaxis of Th2 cells, eosinophils, and basophils. nih.gov In vivo experiments using a specific DP2/CRTH2 agonist, 13,14-dihydro-15-keto-PGD2 (DK-PGD2), were shown to increase eosinophil recruitment and exacerbate pathology in a mouse model of atopic dermatitis. aai.org This highlights the pro-inflammatory role of CRTH2 activation in the skin. The PGD2-CRTH2 signaling pathway is thus considered a significant contributor to chronic allergic skin inflammation. researchgate.net

Table 1: Effects of CRTH2 Inhibition in Experimental Skin Inflammation Models

ModelInterventionKey FindingsReference
FITC-Induced Contact HypersensitivityCRTH2 Antagonist (Compound A)Blocked edema formation; reduced inflammatory infiltrate; down-regulated pro-inflammatory mediators (IL-4, IL-1β, TNF-α, TSLP). oup.com
Repeated Epicutaneous Ovalbumin SensitizationCRTH2 Antagonist (Compound A)Reduced dermal inflammation and prevented epidermal thickening; decreased antigen-specific IgE, IgG1, and IgG2a. nih.gov
Chronic Contact HypersensitivityCRTH2 Gene DisruptionReduced skin responses by ~50%; lowered serum IgE production. researchgate.net
FITC-Induced Contact HypersensitivityCRTH2 Antagonist (Ramatroban)Abrogated dermal neutrophilic and eosinophilic infiltrate. oup.com
Atopic Dermatitis ModelCRTH2 Agonist (DK-PGD2)Increased eosinophil recruitment and exacerbated pathology. aai.org

CRTH2 in Other Organ System Pathologies (Preclinical Exploration)

Preclinical research has extended the investigation of CRTH2's role beyond skin inflammation to other organ systems, revealing its involvement in gastrointestinal and renal pathologies.

Gastrointestinal Tract Inflammation in Animal Models (e.g., Colitis)

Experimental models of inflammatory bowel disease (IBD) have implicated CRTH2 as a pro-inflammatory mediator. In a trinitrobenzene sulfonic acid (TNBS)-induced colitis model in mice, which mimics Crohn's disease, high numbers of CRTH2-positive cells, including eosinophils, were found in the inflamed colonic mucosa. nih.gov Treatment with a selective CRTH2 antagonist, OC-459, ameliorated inflammation, reduced inflammatory scores, and decreased levels of the cytokines TNF-α, IL-1β, and IL-6. nih.gov The antagonist also inhibited the recruitment of eosinophils into the colon. nih.gov To confirm the role of eosinophils, studies used eosinophil-depleted (ΔdblGATA knockout) mice, which showed reduced sensitivity to TNBS-induced colitis, while mice with lifelong eosinophilia (IL-5 transgenic) were more severely affected. nih.gov These findings strongly suggest a pro-inflammatory role for eosinophils in this colitis model, which can be mitigated by a CRTH2 antagonist. nih.gov

In a dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis model, which is used to study ulcerative colitis (UC), a CRTH2 antagonist (CAY10595) was also shown to improve inflammation. nih.gov This contrasts with a DP receptor antagonist (MK0524), which worsened inflammation, indicating differential roles for the two PGD2 receptors in colitis. nih.gov While CRTH2 expression was downregulated on circulating leukocytes in human UC patients, it was increased in the colonic mucosa, where it may contribute to inflammation. nih.gov However, another study investigating helminth infection in mice found that CRTH2 deficiency led to enhanced worm expulsion and increased intestinal goblet cell hyperplasia. rupress.org This suggests that the PGD2-CRTH2 pathway can negatively regulate Type 2 cytokine-driven epithelial responses in the intestine, revealing a more complex, context-dependent role for the receptor in the gut. rupress.org

Table 2: Effects of CRTH2 Modulation in Experimental Colitis Models

ModelInterventionKey FindingsReference
TNBS-Induced Colitis (Crohn's-like)CRTH2 Antagonist (OC-459)Reduced inflammation scores; decreased TNF-α, IL-1β, and IL-6; inhibited eosinophil recruitment. nih.gov
DSS-Induced Colitis (UC-like)CRTH2 Antagonist (CAY10595)Improved inflammation. nih.gov
Helminth Infection (N. brasiliensis)CRTH2 DeficiencyEnhanced worm clearance; increased goblet cell hyperplasia; suggested negative regulation of Type 2 epithelial responses. rupress.org

Renal Fibrosis and Inflammation in Experimental Models

The PGD2-CRTH2 pathway has been identified as a promoter of tubulointerstitial fibrosis in the kidney. nih.gov In a mouse model of chronic kidney disease using unilateral ureteral obstruction (UUO), CRTH2 mRNA expression was markedly increased. nih.gov Both CRTH2-knockout mice and wild-type mice treated with a CRTH2 antagonist exhibited less renal fibrosis, reduced infiltration of Th2 lymphocytes, and decreased production of the pro-fibrotic Th2 cytokines IL-4 and IL-13. nih.govoncotarget.com These findings suggest that blocking CRTH2 activation by PGD2 could be a strategy to slow the progression of renal fibrosis. nih.gov The mechanism appears to involve CRTH2-mediated activation of Th2 lymphocytes. nih.govoncotarget.com

However, the role of CRTH2 in fibrosis may be multifaceted. Some research indicates that CRTH2 located in the endoplasmic reticulum (ER), rather than on the cell membrane, can antagonize collagen biosynthesis by binding to La-related protein 6 (LARP6). embopress.org This suggests a novel anti-fibrotic function. Another study found that global deficiency of CRTH2 aggravated bleomycin-induced pulmonary fibrosis, implying a protective role in that context. embopress.orgnih.gov In the kidney, it was noted that breast regression protein-39 promotes ischemia-reperfusion injury-induced renal fibrosis by acting on membrane CRTH2 in macrophages, but not in fibroblasts. embopress.org These differing findings highlight that the function of CRTH2 in fibrosis is complex and may depend on its cellular location and the specific organ and injury model being studied. embopress.orgnih.gov

Table 3: Effects of CRTH2 Inhibition in Experimental Renal Fibrosis

ModelInterventionKey FindingsReference
Unilateral Ureteral Obstruction (UUO)CRTH2 Knockout / CRTH2 Antagonist (CAY10471)Suppressed interstitial collagen deposition; reduced infiltration of Th2 lymphocytes; decreased IL-4 and IL-13 production. nih.govoncotarget.com
Bleomycin-Induced Fibrosis (Lung Model)CRTH2 DeficiencyExacerbated fibrosis, suggesting a protective role in this context. nih.gov
General Fibrosis ModelER-anchored CRTH2Binds LARP6 to inhibit collagen biosynthesis, suggesting an anti-fibrotic function. embopress.org

Q & A

Basic: What methodological considerations are essential when incorporating CRTH2-negative controls in preclinical studies to ensure data validity?

Answer:

  • Reagent Validation : Validate all reagents (e.g., antibodies, small molecules) for specificity and absence of off-target effects. For CRTH2 antibodies, confirm reactivity and cross-species compatibility using techniques like immunohistochemistry (IHC) or immunocytochemistry (ICC) .
  • Control Design : Include both negative controls (e.g., isotype-matched antibodies, vehicle-only treatments) and positive controls to benchmark expected outcomes. Ensure controls are consistent across experimental replicates .
  • Blinding : Implement blinding during data analysis to minimize observer bias, particularly when assessing subjective endpoints like histopathological scores .
  • Replication : Replicate studies independently within the lab and, if feasible, across external laboratories to confirm reproducibility .

Advanced: How can researchers address discrepancies in CRTH2-negative control efficacy across different experimental models (e.g., in vitro vs. in vivo)?

Answer:

  • Model-Specific Optimization : Tailor negative controls to the biological context. For example, in in vivo models, consider pharmacokinetic factors (e.g., metabolism, tissue penetration) that may alter control compound activity compared to in vitro systems .
  • Data Harmonization : Use standardized protocols for data collection (e.g., Case Report Forms [CRFs] with predefined endpoints) to ensure comparability across models. Align CRF design with study-specific variables, such as inflammatory biomarkers or lung function metrics in asthma models .
  • Contradiction Analysis : Apply statistical methods like meta-regression to identify sources of variability (e.g., species differences, dosing regimens) and adjust experimental parameters accordingly .

Basic: What statistical approaches are recommended to determine appropriate sample sizes when comparing CRTH2-negative controls with active treatment groups?

Answer:

  • Power Analysis : Conduct a priori power calculations to determine the minimum sample size required to detect statistically significant differences. Use pilot data to estimate effect sizes and variability .
  • Adjustment for Multiple Comparisons : Apply corrections (e.g., Bonferroni, Holm-Bonferroni) to minimize Type I errors when evaluating multiple endpoints (e.g., cytokine levels, symptom scores) .
  • Stratified Randomization : In clinical trials, stratify participants by baseline characteristics (e.g., asthma severity) to reduce confounding and enhance statistical robustness .

Advanced: How should researchers design control groups to account for placebo effects or confounding variables in human trials involving CRTH2 antagonists?

Answer:

  • Randomized, Double-Blind Design : Use placebo-controlled, parallel-group designs to isolate the pharmacological effect of CRTH2 antagonists from placebo responses. Ensure blinding of both participants and investigators .
  • Covariate Adjustment : Predefine covariates (e.g., age, comorbid conditions) in the statistical analysis plan (SAP) and adjust for them during data analysis .
  • Endpoint Selection : Include objective endpoints (e.g., eosinophil counts, spirometry data) alongside subjective measures (e.g., symptom diaries) to mitigate bias .

Basic: What are the best practices for validating CRTH2-negative control reagents to confirm specificity and lack of off-target effects?

Answer:

  • Selectivity Testing : Perform competitive binding assays or CRISPR-mediated knockout models to confirm that negative controls do not interact with CRTH2 or related receptors (e.g., DP1) .
  • Lot-to-Lot Consistency : Document reagent lot numbers and validate each batch using standardized protocols to ensure reproducibility .
  • Contamination Checks : Use certified reference materials (CRMs) and blank samples to detect contamination in analytical workflows (e.g., HPLC, mass spectrometry) .

Advanced: How can researchers ensure data integrity and minimize bias in multi-center trials using CRTH2-negative controls?

Answer:

  • Centralized Data Management : Implement electronic CRFs (eCRFs) with real-time validation checks to reduce transcription errors. Use audit trails to track data modifications .
  • Cross-Site Harmonization : Standardize protocols for sample collection, storage, and analysis (e.g., uniform ELISA kits, freezing conditions) to minimize inter-site variability .
  • Independent Monitoring : Deploy third-party auditors to verify CRF entries against source documents (e.g., lab reports, medical records) and ensure compliance with Good Clinical Practice (GCP) .

Basic: How should researchers handle missing or incomplete data in studies involving CRTH2-negative controls?

Answer:

  • Predefined Protocols : Specify procedures for missing data in the SAP, such as multiple imputation or sensitivity analyses, to assess potential bias .
  • Documentation : Record reasons for data exclusion (e.g., participant withdrawal, equipment failure) in CRFs to maintain transparency .
  • Proactive Mitigation : Use redundant data collection methods (e.g., duplicate assays) for critical endpoints to reduce loss .

Advanced: What strategies are effective for reconciling contradictory findings between preclinical and clinical studies of CRTH2-negative controls?

Answer:

  • Translational Biomarkers : Identify biomarkers (e.g., PGD2 levels, Th2 cell activation markers) that bridge preclinical models and human trials to contextualize discrepancies .
  • Post Hoc Analysis : Apply machine learning techniques to large datasets (e.g., omics data) to uncover latent variables influencing divergent outcomes .
  • Publication of Negative Results : Disseminate null or contradictory findings to refine future study designs and avoid publication bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.